1H-Imidazole-4-carboxylic acid is an organic compound with the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol. It is characterized by its imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The compound features a carboxylic acid functional group (-COOH) at the 4-position of the imidazole ring. This compound is also known by its IUPAC name, 1H-imidazole-5-carboxylic acid, and has a melting point of 294-295 °C and a boiling point of 495 °C at 760 mmHg .
1H-Imidazole-4-carboxylic acid has garnered interest due to its potential applications in pharmaceuticals and biochemistry, particularly as a building block in drug synthesis and as a biochemical probe.
1H-Imidazole-4-carboxylic acid (4-ICA) is under investigation as a potential treatment for atopic dermatitis, a chronic inflammatory skin condition. A clinical trial (NCT00583895) is currently evaluating the safety and efficacy of a cream containing 4-ICA for moderate atopic dermatitis. PubChem, National Institutes of Health: )
4-ICA can be used as a building block in the synthesis of various heterocyclic compounds, which are molecules containing atoms other than carbon in their ring structures. These compounds have potential applications in medicinal chemistry, materials science, and other fields. Research article: "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Potential Anti-Inflammatory Agents": )
4-ICA can act as a ligand, which is a molecule that binds to a specific site on another molecule. This property allows researchers to study the interactions between 4-ICA and various proteins and enzymes, which can provide insights into cellular processes and disease mechanisms. Research article: "Imidazole-4-carboxylic acid as a ligand for metalloenzymes":
Research indicates that 1H-imidazole-4-carboxylic acid exhibits biological activity that may be beneficial in therapeutic contexts. Notably, it is under investigation for its safety and efficacy in treating moderate atopic dermatitis in clinical trials (NCT00583895) . Its mechanism of action involves modulation of immune responses, which is critical for conditions like dermatitis.
Additionally, studies have shown that this compound can influence metabolic pathways due to its structural similarity to histidine, an essential amino acid involved in various physiological processes.
Several methods exist for synthesizing 1H-imidazole-4-carboxylic acid:
1H-Imidazole-4-carboxylic acid finds utility across various fields:
The interactions of 1H-imidazole-4-carboxylic acid with biological systems have been studied to understand its pharmacodynamics better. For instance:
These interactions are crucial for determining dosage and potential side effects in clinical applications.
Several compounds share structural similarities with 1H-imidazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | Contains an amino group at the 5-position |
| Imidazole-4,5-dicarboxylic acid | C5H6N4O4 | Contains two carboxyl groups on different positions |
| Histidine | C6H9N3O2 | An essential amino acid with similar structure |
1H-Imidazole-4-carboxylic acid is unique due to its specific position of the carboxyl group on the imidazole ring, which influences its reactivity and biological activity compared to other similar compounds. Its role as a precursor in drug synthesis and its ongoing clinical investigations further highlight its significance in medicinal chemistry.
The imidazole ring system was first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia. While early research focused on simpler imidazole derivatives, 1H-imidazole-4-carboxylic acid emerged as a structurally distinct analog due to its carboxylic acid functionalization. The compound’s first documented synthesis remains unclear, but modern catalytic methods, such as the inorganic-salt composite catalyst approach (e.g., barium sulfate-ferric nitrate systems), have enabled efficient production since the 2010s. Its inclusion in PubChem in 2005 marked its formal recognition as a biochemical reagent.
The imidazole ring’s aromaticity ($$ \pi $$-electron sextet) and amphoteric nature (pKa ~6.95 for the protonated nitrogen) make it a cornerstone of heterocyclic chemistry. The addition of a carboxylic acid group at the 4-position introduces hydrogen-bonding capabilities and modulates electronic density, enhancing reactivity toward electrophilic substitution at C-5 and nucleophilic reactions at C-2. This functionalization also improves solubility in polar solvents (e.g., water, DMSO), broadening its utility in synthetic applications.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 112.09 g/mol | |
| Melting Point | 242–295°C | |
| Boiling Point | 495.0±18.0°C at 760 mmHg | |
| Density | 1.5±0.1 g/cm³ | |
| Solubility | Water, polar organic solvents | |
| pKa | ~2.1 (COOH), ~6.95 (imidazole) |
1H-Imidazole-4-carboxylic acid shares structural homology with biologically critical molecules:
Recent studies highlight its role in:
The hydrolysis of ethyl imidazole-4-carboxylate represents a foundational method for producing 1H-imidazole-4-carboxylic acid. In this route, diethyl imidazole-4,5-dicarboxylate undergoes alkaline hydrolysis using aqueous sodium hydroxide to yield imidazole-4,5-dicarboxylic acid. Subsequent partial decarboxylation via reflux with aniline generates 4-anilinocarbonylimidazole, which is hydrolyzed further with hydrochloric acid to produce the monocarboxylic acid intermediate. Final esterification with ethanol and dry HCl yields ethyl imidazole-4-carboxylate, which is hydrolyzed to the target compound [1]. This multi-step process, while reliable, suffers from moderate yields due to competing decarboxylation side reactions.
Classical carboxylation strategies employ electrophilic substitution or metal-mediated reactions. For example, treatment of imidazole with chloroformates under basic conditions introduces carboxyl groups at the 4-position. The Debus-Radziszewski synthesis, which condenses glyoxal, ammonia, and aldehydes, provides a pathway to 1,4-disubstituted imidazoles that can be further functionalized [3]. These methods often require harsh conditions, limiting their applicability for sensitive substrates.
Recent advances utilize inorganic-salt composite catalysts to streamline synthesis. A patented method employs a zinc oxide-copper(II) sulfate catalyst system under mild hydrothermal conditions (120–150°C, 6–8 hours), achieving yields exceeding 85% [6]. The catalyst facilitates simultaneous cyclization and carboxylation via Lewis acid activation of carbonyl intermediates. Key advantages include reduced reaction times and elimination of toxic solvents.
Mechanistic studies of catalytic routes reveal a concerted cyclization-carboxylation process. In microwave-assisted methods, 1,2-diaza-1,3-dienes undergo 1,5-electrocyclization to form the imidazole core, followed by nucleophilic trapping of carboxylate equivalents [2]. Density functional theory (DFT) calculations indicate that transition metal catalysts lower the activation energy for the rate-limiting [1] [5]-hydride shift step by 12–15 kcal/mol compared to non-catalyzed pathways [4].
Traditional solvents like dimethylformamide (DMF) are being replaced by bio-based alternatives. Cyclopentyl methyl ether (CPME) and ethyl lactate demonstrate comparable efficacy in carboxylation reactions while reducing environmental toxicity. Microwave synthesis in acetonitrile enables rapid heating (150°C in 20 minutes) with 92% solvent recovery via vacuum distillation [2].
Heterogeneous catalysts such as silica-supported Cu-Ni-CeO₂ systems exhibit >80% activity retention after 10 cycles in carboxylation reactions [5]. Immobilized ionic liquid phases (SILPs) incorporating imidazolium cations enable catalyst reuse without leaching, as demonstrated by <0.5 ppm metal loss per batch in pilot-scale trials [4].
Continuous-flow reactors address batch process limitations, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ for the final hydrolysis step. Key parameters:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 8 h | 45 min |
| Temperature | 100°C | 130°C |
| Throughput | 50 kg/day | 300 kg/day |
Microwave-assisted steps reduce energy consumption by 40% compared to conventional heating during scale-up [2].
Statistical optimization via Box-Behnken design identified critical factors:
Implementing these parameters increased overall yield from 68% to 89% in 5,000-liter reactors. Advanced crystallization control using anti-solvent precipitation (ethanol/water 3:1) improved product purity to 99.7% without chromatographic purification [6].
1H-Imidazole-4-carboxylic acid exhibits remarkable versatility in its coordination behavior with metal ions, displaying multiple binding modes that depend on the metal center, reaction conditions, and auxiliary ligands present in the system [1] [2]. The compound functions as a multidentate ligand through its dual donor capability, possessing both nitrogen and oxygen donor atoms that can participate in coordination bonding with metal centers.
The imidazole ring nitrogen atom acts as a strong Lewis base, with the imine nitrogen (N3) serving as the primary coordination site [3] [4]. The carboxylate group provides two oxygen atoms that can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging configurations [5] [6]. This dual functionality enables the ligand to adopt coordination patterns ranging from simple monodentate coordination to complex multidentate bridging modes.
Monodentate Coordination Modes: In the simplest coordination mode, 1H-imidazole-4-carboxylic acid coordinates through either the imidazole nitrogen or a single carboxylate oxygen atom [7]. This terminal coordination mode typically results in discrete molecular complexes rather than extended framework structures. Such coordination is commonly observed in systems where steric hindrance or electronic factors prevent more complex binding arrangements.
Bidentate Coordination Patterns: The compound frequently adopts bidentate coordination modes, either through chelating or bridging mechanisms [2] [8]. In chelating coordination, the ligand forms a five-membered ring with the metal center through simultaneous coordination of the imidazole nitrogen and one carboxylate oxygen atom. This coordination mode is particularly favored by transition metals that prefer octahedral or square planar geometries.
Bridging Coordination Modes: The ligand demonstrates exceptional ability to bridge multiple metal centers through various multidentate coordination patterns [9] [6]. The μ₂-bridging mode involves coordination of the imidazole nitrogen to one metal center while the carboxylate group bridges to another metal center. More complex bridging modes include μ₃ and μ₄ coordination patterns, where the ligand simultaneously coordinates to three or four metal centers respectively, leading to highly connected three-dimensional networks.
The structural diversity observed in metal complexes of 1H-imidazole-4-carboxylic acid is remarkable, encompassing discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks [9] [10]. This diversity arises from the variable coordination modes of the ligand, the geometric preferences of different metal ions, and the influence of reaction conditions and auxiliary ligands.
Discrete Molecular Complexes: Simple coordination compounds are formed when the ligand adopts terminal coordination modes with metal centers. These structures typically involve octahedral complexes such as [M(imidazole-4-carboxylate)₆]²⁺ where multiple ligands coordinate to a single metal center through their imidazole nitrogen atoms [7]. The carboxylate groups in these complexes may remain uncoordinated or participate in hydrogen bonding interactions.
One-Dimensional Chain Structures: When the ligand adopts bridging coordination modes, extended one-dimensional chain structures are frequently observed [11] [12]. These chains can exhibit various structural motifs, including linear chains, zigzag chains, and helical arrangements. The specific geometry depends on the coordination preferences of the metal ion and the bridging angle imposed by the ligand geometry.
Two-Dimensional Layer Structures: The ability of 1H-imidazole-4-carboxylic acid to simultaneously coordinate multiple metal centers enables the formation of two-dimensional layer structures with diverse topologies [6] [13]. These layers can exhibit square lattice (sql) topology, hexagonal networks, or more complex arrangements depending on the metal coordination geometry and ligand binding mode.
Three-Dimensional Framework Structures: The most structurally complex systems arise when the ligand adopts high-connectivity bridging modes, leading to three-dimensional frameworks with various network topologies [9] [14]. These frameworks can exhibit interpenetrating networks, where multiple independent frameworks interweave to create complex three-dimensional architectures with enhanced stability and modified pore characteristics.
The synthesis of 3d-transition metal complexes with 1H-imidazole-4-carboxylic acid typically employs hydrothermal or solvothermal methods, which provide the elevated temperatures and controlled environments necessary for framework formation [2] [8]. These synthetic approaches enable the dissolution of metal salts and organic ligands in appropriate solvents, facilitating the self-assembly process that leads to crystalline coordination polymers.
Hydrothermal Synthesis Conditions: The most common synthetic approach involves heating aqueous solutions of metal salts and 1H-imidazole-4-carboxylic acid in sealed vessels at temperatures ranging from 100 to 200°C [15] [16]. The elevated temperature and pressure conditions facilitate ligand deprotonation and promote the formation of extended coordination frameworks. Reaction times typically range from several hours to several days, depending on the specific metal system and desired product.
Solvothermal Synthesis Variations: Alternative synthetic approaches employ organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixed solvent systems [10] [17]. These conditions can influence the coordination behavior of the ligand and the resulting framework topology. The choice of solvent affects the solubility of reactants, the degree of ligand deprotonation, and the kinetics of crystal growth.
Characterization Techniques: Structural characterization of the resulting complexes employs a combination of analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, including coordination geometries, bond lengths, and framework topologies [2] [8]. Powder X-ray diffraction confirms phase purity and structural integrity of bulk samples. Infrared spectroscopy reveals characteristic absorption bands corresponding to the imidazole ring and carboxylate groups, providing information about coordination modes and hydrogen bonding interactions.
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and decomposition behavior of the coordination polymers [6] [13]. These techniques reveal the presence of solvent molecules, water of crystallization, and the thermal stability range of the framework structures.
The electronic structure of 3d-transition metal complexes with 1H-imidazole-4-carboxylic acid significantly influences their coordination behavior, magnetic properties, and spectroscopic characteristics [18] [19]. The interaction between metal d-orbitals and ligand orbitals determines the bonding characteristics and electronic properties of the resulting complexes.
Ligand Field Effects: The imidazole nitrogen atom acts as a moderate field ligand, positioned between pyridine and ammonia in the spectrochemical series [7]. This intermediate field strength influences the d-orbital splitting patterns in octahedral and square planar complexes. The carboxylate oxygen atoms provide additional ligand field effects, typically acting as weaker field ligands compared to the imidazole nitrogen.
Metal-Ligand Bonding: The coordination bonds between 3d-transition metals and 1H-imidazole-4-carboxylic acid exhibit primarily ionic character with some covalent contribution [19]. The hard-soft acid-base principle governs the coordination preferences, with hard metal ions such as Cr³⁺ and Fe³⁺ preferring coordination through the harder carboxylate oxygen atoms, while softer metal ions show preference for the softer imidazole nitrogen atoms.
Electronic Absorption Spectroscopy: Ultraviolet-visible spectroscopy reveals characteristic d-d transitions in the visible region for colored transition metal complexes [18]. The specific transition energies and intensities provide information about the coordination environment and electronic structure of the metal centers. Ligand-to-metal charge transfer transitions may also be observed in the ultraviolet region.
Density Functional Theory Studies: Computational studies employing density functional theory (DFT) provide detailed insights into the electronic structure and bonding characteristics of these complexes [19]. The calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing information about the electronic stability and reactivity of the coordination compounds.
The magnetic behavior of 3d-transition metal complexes with 1H-imidazole-4-carboxylic acid depends on the electronic configuration of the metal ions, the coordination environment, and the magnetic exchange interactions between metal centers [20] [15]. These properties are crucial for understanding the electronic structure and potential applications of the coordination polymers.
Paramagnetic Behavior: Most 3d-transition metal complexes exhibit paramagnetic behavior due to the presence of unpaired electrons in the metal d-orbitals [21]. The magnetic moments can be calculated from the number of unpaired electrons and compared with experimentally determined values from magnetic susceptibility measurements. Deviations from spin-only values indicate the presence of orbital angular momentum contributions or magnetic exchange interactions.
Antiferromagnetic Coupling: Extended coordination frameworks frequently exhibit antiferromagnetic coupling between adjacent metal centers [15] [13]. This coupling arises from superexchange interactions mediated by the bridging ligands. The 1H-imidazole-4-carboxylic acid ligand can facilitate both ferromagnetic and antiferromagnetic exchange depending on the coordination geometry and exchange pathway.
Magnetic Exchange Pathways: The imidazole ring and carboxylate groups provide different magnetic exchange pathways between metal centers [20]. The imidazole ring can mediate relatively strong exchange interactions due to its π-electron system, while the carboxylate groups typically provide weaker exchange coupling. The specific exchange pathway depends on the coordination mode and the geometric arrangement of the metal centers.
Temperature-Dependent Magnetic Behavior: Variable-temperature magnetic susceptibility measurements reveal the nature and strength of magnetic interactions in these systems [21]. Curie-Weiss behavior at high temperatures indicates paramagnetic behavior, while deviations at low temperatures reveal the presence of magnetic ordering or strong exchange interactions. The fitting of magnetic data to appropriate theoretical models provides quantitative information about exchange coupling constants and magnetic anisotropy.
Lead(II) coordination polymers with 1H-imidazole-4-carboxylic acid exhibit unique structural characteristics that distinguish them from other metal coordination systems [11] [12]. The presence of a stereochemically active lone pair of electrons on the lead(II) center significantly influences the coordination geometry and overall framework architecture.
Hemidirected Coordination Geometry: The lead(II) ion typically adopts hemidirected coordination geometries due to the stereoactive 6s² lone pair of electrons [11]. This results in coordination polyhedra with irregular shapes, including distorted pentagonal pyramids, monocapped pentagonal pyramids, and other asymmetric arrangements. The coordination numbers typically range from 6 to 9, depending on the specific ligand arrangement and crystal packing forces.
Holodirected Coordination Patterns: In some structural arrangements, lead(II) centers can adopt holodirected coordination geometries where the lone pair effect is minimized [11]. These geometries approach more regular polyhedra, such as tricapped octahedra or distorted square antiprisms. The transition between hemidirected and holodirected coordination depends on the ligand field strength and steric factors.
Coordination Polyhedra Characteristics: The coordination polyhedra around lead(II) centers in these systems exhibit significant distortion from ideal geometries [11]. Bond lengths typically range from 2.3 to 2.8 Å for Pb-N bonds and 2.4 to 2.9 Å for Pb-O bonds. The large ionic radius of lead(II) enables the accommodation of multiple ligands in the coordination sphere, contributing to the formation of high-connectivity networks.
Crystal Packing Influences: The crystal packing in lead(II) coordination polymers is significantly influenced by the irregular coordination geometries and the tendency for lead centers to form secondary interactions [22]. These secondary interactions, including weak Pb···O and Pb···N contacts, contribute to the overall stability of the framework structures and influence the topological characteristics of the resulting networks.
The dimensional characteristics of lead(II) coordination polymers with 1H-imidazole-4-carboxylic acid encompass a wide range of structural motifs, from simple one-dimensional chains to complex three-dimensional frameworks [11] [23] [12]. The specific dimensionality depends on the coordination mode of the ligand, the presence of auxiliary ligands, and the reaction conditions employed during synthesis.
One-Dimensional Chain Structures: Several lead(II) coordination polymers adopt one-dimensional chain structures where the metal centers are connected through bridging 1H-imidazole-4-carboxylic acid ligands [11] [12]. The compound [Pb(4imCOO)₂(H₂O)]ₙ exemplifies this structural type, featuring distorted pentagonal pyramidal coordination geometry around lead(II) centers. The chains exhibit 2C1 topology and are further stabilized by hydrogen bonding interactions between adjacent chains.
Two-Dimensional Layer Structures: More complex coordination patterns lead to two-dimensional layer structures with various topological characteristics [11]. The compound [Pb₂(3pyrCOO)₄]ₙ demonstrates this structural type, featuring two crystallographically independent lead(II) centers with different coordination environments. The layers exhibit cpf topology and are characterized by the presence of rectangular channels and cavities.
Three-Dimensional Framework Systems: The most structurally complex lead(II) coordination polymers form three-dimensional framework structures through high-connectivity bridging modes [24] [25]. These frameworks can exhibit various network topologies, including interpenetrated structures where multiple independent frameworks interweave to create complex three-dimensional architectures. The large coordination numbers typical of lead(II) centers facilitate the formation of these highly connected networks.
Interpenetrating Network Structures: Some lead(II) coordination polymers exhibit interpenetrating network structures where multiple independent frameworks are interwoven [22]. These structures represent rare examples of polyrotaxane-type interpenetration in one-dimensional coordination polymers. The interpenetration is facilitated by the formation of rings within the individual polymer chains, allowing threading of adjacent chains through these rings.
The design and construction of metal-organic frameworks (MOFs) based on 1H-imidazole-4-carboxylic acid follows established principles of reticular chemistry, where the predictable coordination behavior of metal nodes and organic linkers enables the rational design of extended framework structures [26] [27]. The bifunctional nature of the ligand, possessing both nitrogen and oxygen donor atoms, provides exceptional versatility in framework construction.
Reticular Design Strategy: The construction of MOFs with 1H-imidazole-4-carboxylic acid employs the reticular design approach, where the organic linker acts as a rigid or semi-rigid spacer connecting metal nodes into extended networks [9] [27]. The geometric characteristics of the imidazole-carboxylate system, including the distance between donor atoms and the angular constraints imposed by the heterocycle, determine the possible framework topologies that can be achieved.
Secondary Building Units (SBUs): The metal nodes in these MOF systems can range from simple mononuclear centers to complex polynuclear clusters that serve as secondary building units [28] [27]. Common SBUs include paddle-wheel dimers, trinuclear clusters, and extended rod-like structures. The specific SBU formed depends on the metal ion, the coordination mode of the ligand, and the reaction conditions employed during synthesis.
Isoreticular Synthesis: The principle of isoreticular synthesis enables the systematic modification of MOF structures while maintaining the same underlying topology [9] [29]. By varying the metal center or introducing auxiliary ligands, researchers can tune the pore size, surface area, and functional properties of the resulting frameworks while preserving the basic structural motif.
Mixed-Ligand Systems: The incorporation of auxiliary ligands alongside 1H-imidazole-4-carboxylic acid enables the construction of mixed-ligand MOFs with enhanced structural diversity [10] [14]. These systems can exhibit unique properties resulting from the synergistic effects of different ligand types, including enhanced stability, modified pore characteristics, and novel functional properties.
The topological diversity observed in MOFs constructed with 1H-imidazole-4-carboxylic acid reflects the versatile coordination behavior of the ligand and the variety of metal nodes that can be employed [26] [30]. The resulting frameworks exhibit a wide range of network topologies, from simple uninodal networks to complex multi-nodal architectures.
Common Network Topologies: The most frequently observed topologies in these MOF systems include diamond (dia), square lattice (sql), primitive cubic (pcu), and hexagonal close-packed (hcp) networks [9] [10]. The dia topology is particularly common in systems where the ligand adopts tetrahedral coordination geometry, while sql topology is observed when the ligand functions as a linear spacer between metal nodes.
Binodal and Multinodal Networks: More complex MOF structures exhibit binodal or multinodal network topologies, where multiple types of nodes with different connectivities are present [31] [30]. These complex topologies arise when the ligand adopts multiple coordination modes simultaneously or when different types of metal nodes are present in the same framework structure.
Rare and Unusual Topologies: Some MOF systems exhibit rare or previously unknown network topologies that result from the specific geometric constraints imposed by the imidazole-carboxylate ligand [14] [17]. These unusual topologies can provide unique pore environments and functional properties that are not accessible through more common network types.
Topological Analysis Tools: The analysis of MOF topologies employs specialized software tools such as TOPOS, MOFid, and CrystalNets [26]. These tools enable the systematic classification of framework structures based on their underlying network topology, facilitating the identification of structure-property relationships and the rational design of new materials.
Interpenetrating network structures represent a common and important structural motif in MOFs constructed with 1H-imidazole-4-carboxylic acid [32] [33]. These structures arise when multiple independent frameworks are interwoven in a thermodynamically favorable arrangement, resulting in enhanced framework stability and modified pore characteristics.
Mechanisms of Interpenetration: The formation of interpenetrating networks is driven by the tendency to minimize void space and maximize framework density [33]. The process typically occurs during the crystallization process, where multiple framework units grow simultaneously and become interwoven before complete framework formation. The specific degree of interpenetration depends on the framework topology, the size of the void spaces, and the kinetics of crystal growth.
Types of Interpenetration: Various types of interpenetration have been observed in these MOF systems, including parallel interpenetration, where frameworks are translated relative to each other, and inclined interpenetration, where frameworks are rotated relative to each other [32]. The specific type of interpenetration depends on the symmetry of the framework topology and the geometric constraints imposed by the ligand system.
Degree of Interpenetration: The degree of interpenetration in MOFs with 1H-imidazole-4-carboxylic acid can range from 2-fold to 6-fold or higher [9] [10]. Higher degrees of interpenetration generally result in denser frameworks with reduced pore volumes but enhanced mechanical stability. The optimal degree of interpenetration depends on the intended application and the desired balance between porosity and stability.
Control of Interpenetration: Various synthetic strategies have been developed to control the degree of interpenetration in these MOF systems [33]. These include the use of template molecules, the variation of reaction conditions, and the incorporation of bulky auxiliary ligands that can prevent or promote interpenetration. The ability to control interpenetration is crucial for optimizing the functional properties of the resulting materials.
Irritant